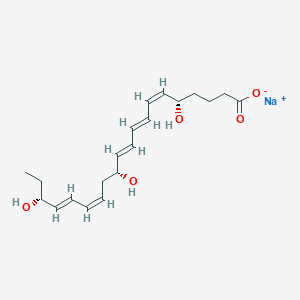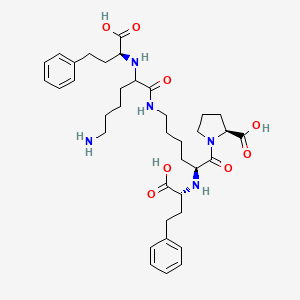
Lisinopril Dimer Impurity H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lisinopril Dimer Impurity H is a chemical compound that is often encountered as an impurity in the production of lisinopril, an angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure. This impurity is formed during the synthesis of lisinopril and is characterized by its unique molecular structure, which includes two lisinopril molecules linked together.
Vorbereitungsmethoden
The preparation of Lisinopril Dimer Impurity H involves specific synthetic routes and reaction conditions. One common method includes the deprotection reaction of a precursor compound in the presence of an alkaline reagent such as alkali metal hydroxide. This reaction is typically carried out in a mixture of water and an organic solvent . Industrial production methods often involve the use of high-performance liquid chromatography to isolate and purify the impurity from the main product.
Analyse Chemischer Reaktionen
Lisinopril Dimer Impurity H undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Lisinopril Dimer Impurity H has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and quality control of lisinopril. In biology and medicine, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors. Additionally, it is used in the pharmaceutical industry to develop and validate analytical methods for detecting impurities in drug formulations .
Wirkmechanismus
The mechanism of action of Lisinopril Dimer Impurity H is similar to that of lisinopril. It inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This action leads to vasodilation and a reduction in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
Lisinopril Dimer Impurity H can be compared to other impurities found in lisinopril, such as the cyclohexyl analogue and diketopiperazine derivatives. Unlike these impurities, this compound is formed by the dimerization of two lisinopril molecules. This unique formation process distinguishes it from other impurities, which are typically formed through different synthetic pathways .
Similar compounds include:
- Lisinopril Cyclohexyl Analogue
- Lisinopril Diketopiperazine Derivatives
- Lisinopril Isomers
Eigenschaften
Molekularformel |
C37H53N5O8 |
|---|---|
Molekulargewicht |
695.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-6-[[6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]amino]-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H53N5O8/c38-23-9-7-16-28(40-30(35(45)46)21-19-26-12-3-1-4-13-26)33(43)39-24-10-8-17-29(34(44)42-25-11-18-32(42)37(49)50)41-31(36(47)48)22-20-27-14-5-2-6-15-27/h1-6,12-15,28-32,40-41H,7-11,16-25,38H2,(H,39,43)(H,45,46)(H,47,48)(H,49,50)/t28?,29-,30-,31+,32-/m0/s1 |
InChI-Schlüssel |
HNPFFJOLGHPMBR-CXLQTOQDSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



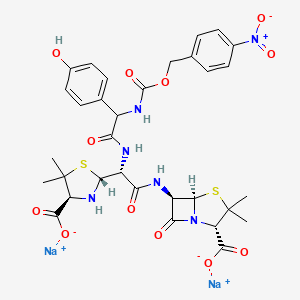
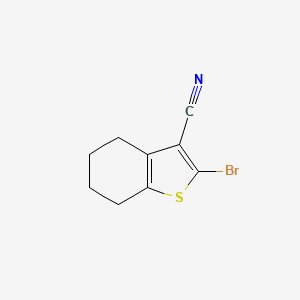
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
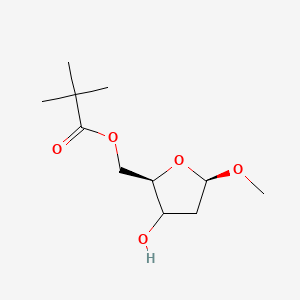
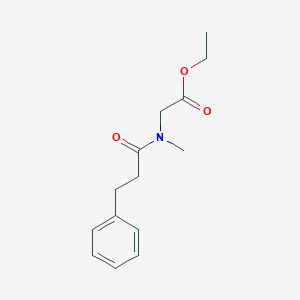

![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
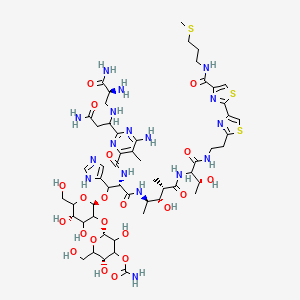
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
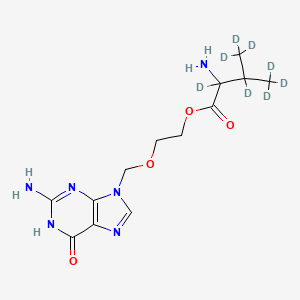
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
